1-{5-[(4-ETHYLPIPERAZIN-1-YL)SULFONYL]-2,3-DIHYDRO-1H-INDOL-1-YL}ETHAN-1-ONE
Overview
Description
1-{5-[(4-ETHYLPIPERAZIN-1-YL)SULFONYL]-2,3-DIHYDRO-1H-INDOL-1-YL}ETHAN-1-ONE is a complex organic compound that features a combination of indole and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{5-[(4-ETHYLPIPERAZIN-1-YL)SULFONYL]-2,3-DIHYDRO-1H-INDOL-1-YL}ETHAN-1-ONE typically involves multiple steps, starting with the preparation of the indole and piperazine intermediates. The key steps include:
Formation of the Indole Intermediate: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Sulfonylation: The indole intermediate is then sulfonylated using a sulfonyl chloride reagent, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine.
Piperazine Introduction: The sulfonylated indole is then reacted with 4-ethylpiperazine under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-{5-[(4-ETHYLPIPERAZIN-1-YL)SULFONYL]-2,3-DIHYDRO-1H-INDOL-1-YL}ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
1-{5-[(4-ETHYLPIPERAZIN-1-YL)SULFONYL]-2,3-DIHYDRO-1H-INDOL-1-YL}ETHAN-1-ONE has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.
Biological Studies: The compound is used in studies involving receptor binding and enzyme inhibition.
Industrial Applications: It serves as an intermediate in the synthesis of dyes and other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-{5-[(4-ETHYLPIPERAZIN-1-YL)SULFONYL]-2,3-DIHYDRO-1H-INDOL-1-YL}ETHAN-1-ONE involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine moiety is known to interact with neurotransmitter receptors, while the indole moiety can engage in π-π interactions with aromatic amino acids in proteins. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Methylpiperazine: Similar piperazine structure but lacks the indole moiety.
1-Phenylpiperazine: Contains a phenyl group instead of the indole moiety.
2-(2-Methoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-1H-benzo[d]imidazole hydrochloride: Similar sulfonyl piperazine structure but with a benzimidazole moiety.
Uniqueness
1-{5-[(4-ETHYLPIPERAZIN-1-YL)SULFONYL]-2,3-DIHYDRO-1H-INDOL-1-YL}ETHAN-1-ONE is unique due to its combination of indole and piperazine moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile interactions with biological targets, making it a valuable compound in medicinal chemistry and pharmaceutical research.
Properties
IUPAC Name |
1-[5-(4-ethylpiperazin-1-yl)sulfonyl-2,3-dihydroindol-1-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3S/c1-3-17-8-10-18(11-9-17)23(21,22)15-4-5-16-14(12-15)6-7-19(16)13(2)20/h4-5,12H,3,6-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWVOMWURQOFFMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)N(CC3)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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